N-[3-(BENZENESULFONYL)-4-HYDROXY-5-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE
Overview
Description
N-[3-(BENZENESULFONYL)-4-HYDROXY-5-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE is an organic compound with a complex structure that includes aromatic rings, sulfonamide groups, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(BENZENESULFONYL)-4-HYDROXY-5-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
N-[3-(BENZENESULFONYL)-4-HYDROXY-5-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the aromatic rings.
Scientific Research Applications
N-[3-(BENZENESULFONYL)-4-HYDROXY-5-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe to understand biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[3-(BENZENESULFONYL)-4-HYDROXY-5-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives with aromatic rings and various substituents. Examples include:
- N-[4-hydroxy-5-isopropyl-2-methyl-3-(phenylsulfonyl)phenyl]-3-nitrobenzamide
- N-[4-hydroxy-5-isopropyl-2-methyl-3-(phenylsulfonyl)phenyl]-3-nitrobenzenesulfonamide
Uniqueness
N-[3-(BENZENESULFONYL)-4-HYDROXY-5-(PROPAN-2-YL)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
N-[3-(benzenesulfonyl)-4-hydroxy-5-propan-2-ylphenyl]-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S2/c1-15(2)20-13-16(23-31(27,28)19-11-9-17(29-3)10-12-19)14-21(22(20)24)30(25,26)18-7-5-4-6-8-18/h4-15,23-24H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPAJFKSRQKNPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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